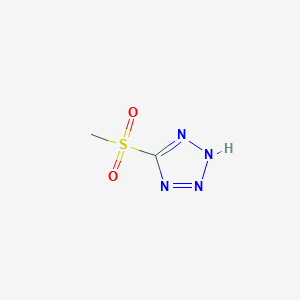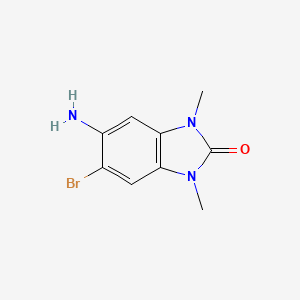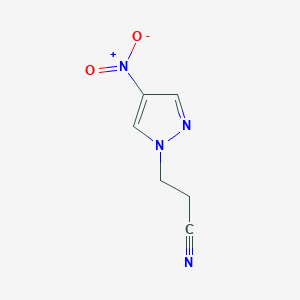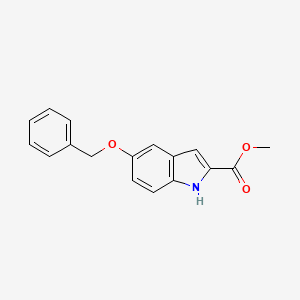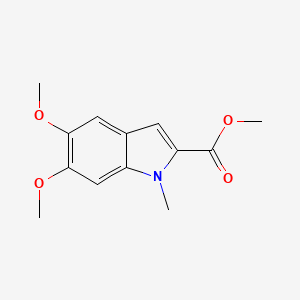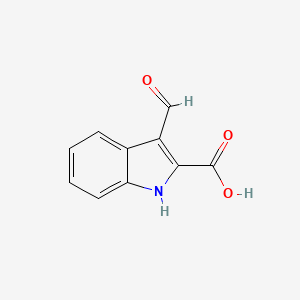![molecular formula C8H9N5O2 B1309544 (1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid CAS No. 902034-31-5](/img/structure/B1309544.png)
(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid" is a derivative of the pyrazolo[3,4-d]pyrimidine family, which is a class of heterocyclic aromatic organic compounds. These compounds have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives can be achieved through different methods. One approach involves the heterocyclization reaction of 5-amino-1H-pyrazole-4-carboxamides with triethyl orthoesters using Brønsted-acidic ionic liquids as catalysts under solvent-free conditions . Another method includes an iminophosphorane-mediated annulation followed by nucleophilic addition with amines . Additionally, solid-liquid phase transfer catalysis has been used to regioselectively prepare 4-substituted 1-(4-hydroxybutyl)pyrazolo[3,4-d]pyrimidines .
Molecular Structure Analysis
The molecular structures of pyrazolo[3,4-d]pyrimidine derivatives are characterized using various analytical techniques such as IR, ^1H NMR, MS, elemental analysis, and X-ray diffraction crystallography . These techniques help in confirming the regioselectivity of the synthesis and the identity of the synthesized compounds.
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidine derivatives undergo various chemical reactions. For instance, they can participate in domino reactions with heterocyclic CH acids, leading to the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline derivatives . They can also be halomethylated and brominated at specific positions to yield regioselective products .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, which is important for their potential applications. For example, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate leads to the formation of 7-oxo-6-[pyrazol-3'(5')-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines, and the reaction pathway can be elucidated through NMR spectroscopy and X-ray diffraction analysis .
科学的研究の応用
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the chemical structure of interest, has been extensively studied for its broad medicinal properties. This scaffold serves as a building block for drug-like candidates with a range of medicinal properties including anticancer, anti-infectious, anti-inflammatory, and CNS agents. Synthetic strategies for developing pyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention, revealing substantial biological properties alongside structure-activity relationship (SAR) studies. These findings underscore the potential for further exploration and development of drug candidates utilizing this privileged scaffold (Cherukupalli et al., 2017).
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines
The regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles, which form pyrazolo[1,5-a]pyrimidines, have been a focus of research. This work has clarified the significance of regio-orientation in the synthesis of pyrazolo[1,5-a]pyrimidines, addressing literature controversies and contributing to a deeper understanding of the chemical behavior of these compounds (Mohamed & Mahmoud, 2019).
Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines, structurally resembling purines, have shown significant therapeutic significance across various disease conditions. Their bioactivity as adenosine antagonists unveiled a wide range of medicinal potential. Studies encompassing biochemical and biophysical properties have highlighted their relevance in treating central nervous system disorders, cardiovascular diseases, cancer, and inflammation, suggesting a rich area for drug development using this scaffold (Chauhan & Kumar, 2013).
Synthesis and Bioevaluation of Pyrazole Derivatives
The synthesis of pyrazole derivatives under various conditions has been reviewed, with these compounds displaying potential physical and chemical properties. Their wide range of activities, including herbicidal, antimicrobial, and antifungal effects, underscores the versatility of pyrazole-based compounds in scientific research and pharmaceutical development (Sheetal et al., 2018).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold, similar to the pyrazolo[3,4-d]pyrimidin-4-ylamino scaffold, has been utilized in the design of kinase inhibitors. This versatility is due to its ability to interact with kinases through multiple binding modes, making it a recurrent motif in patents and research studies targeting a broad range of kinase targets. This highlights the scaffold's potential in the development of novel kinase inhibitors with applications in treating various diseases (Wenglowsky, 2013).
将来の方向性
Pyrazolo[3,4-d]pyrimidines are considered attractive therapeutic targets for many diseases, particularly cancer . They are known to exhibit promising pharmacological properties and are considered new candidates for further optimization as anticancer agents . Therefore, future research may focus on the development of more effective pyrazolo[3,4-d]pyrimidines for cancer treatment .
作用機序
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidines, have been reported to inhibit cyclin-dependent kinases (cdks) . CDKs are essential enzymes that regulate cell cycle progression and are often dysregulated in cancer .
Mode of Action
Based on the activity of similar compounds, it may interact with its targets (like cdks) and inhibit their activity . This inhibition could lead to a disruption in cell cycle progression, potentially leading to cell death in cancerous cells .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given the potential target of CDKs . Inhibition of CDKs can disrupt the normal progression of the cell cycle, affecting downstream processes such as DNA replication and cell division .
Pharmacokinetics
Similar compounds have shown good pharmacokinetic profiles in in silico admet studies . These studies help predict the absorption, distribution, metabolism, and excretion of a compound, which are crucial for determining its bioavailability and potential as a therapeutic agent .
Result of Action
The result of the compound’s action would likely be the inhibition of cell proliferation, particularly in cancerous cells. This is due to the potential inhibition of CDKs, which play a crucial role in cell cycle progression . Therefore, the compound could potentially induce cell cycle arrest and apoptosis in cancer cells .
特性
IUPAC Name |
2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-13-8-5(2-12-13)7(10-4-11-8)9-3-6(14)15/h2,4H,3H2,1H3,(H,14,15)(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVCUEAYAKIZSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1309468.png)
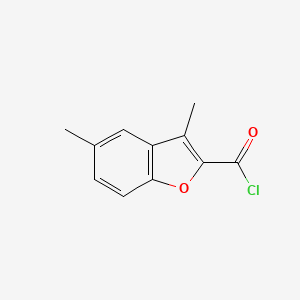
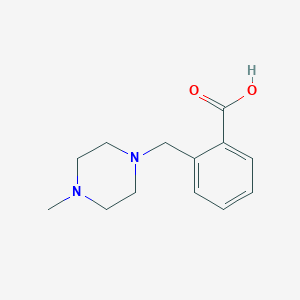
![7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1309478.png)
